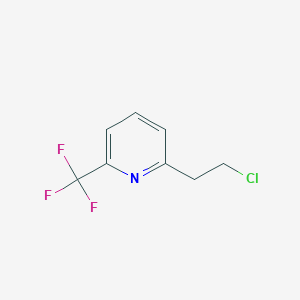
2-(2-Chloroethyl)-6-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethyl)-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloroethyl group and a trifluoromethyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-6-(trifluoromethyl)pyridine typically involves the reaction of 2-chloroethylamine with 6-(trifluoromethyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
2-(2-Chloroethyl)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form vinyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Elimination Reactions: Bases such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Elimination Reactions: Products include vinylpyridines.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
科学的研究の応用
2-(2-Chloroethyl)-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(2-Chloroethyl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.
類似化合物との比較
Similar Compounds
2-(2-Chloroethyl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
6-(Trifluoromethyl)pyridine:
2-(2-Chloroethyl)-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group in a different position, leading to variations in reactivity and applications.
Uniqueness
2-(2-Chloroethyl)-6-(trifluoromethyl)pyridine is unique due to the combination of the chloroethyl and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The presence of both groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H7ClF3N |
|---|---|
分子量 |
209.59 g/mol |
IUPAC名 |
2-(2-chloroethyl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3N/c9-5-4-6-2-1-3-7(13-6)8(10,11)12/h1-3H,4-5H2 |
InChIキー |
RJKSAMDMFVLOEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13120326.png)
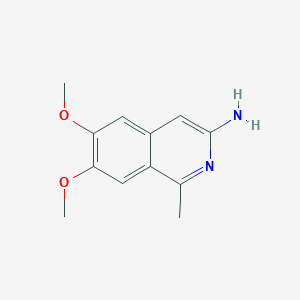
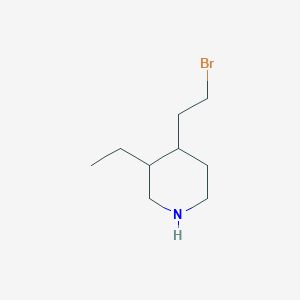

![4-Chloro-2-((1S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B13120360.png)
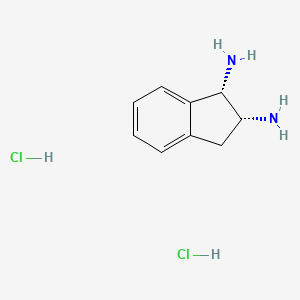
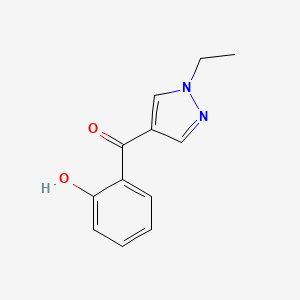

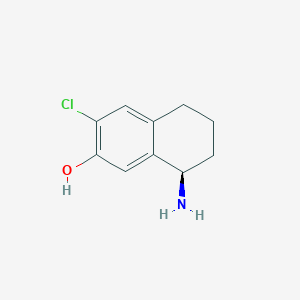
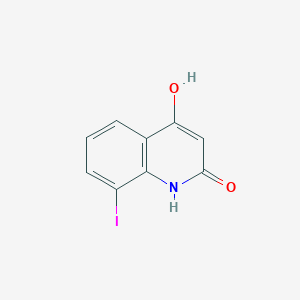
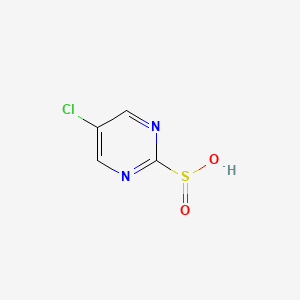
![2-Cyanobenzo[d]thiazole-6-carboxylic acid](/img/structure/B13120389.png)
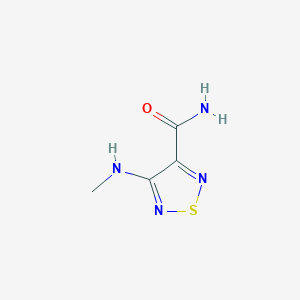
![Benzyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13120408.png)
